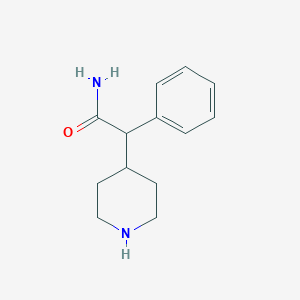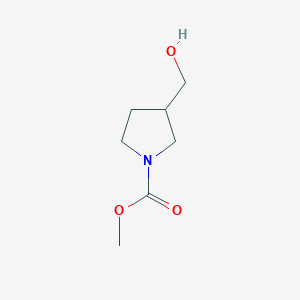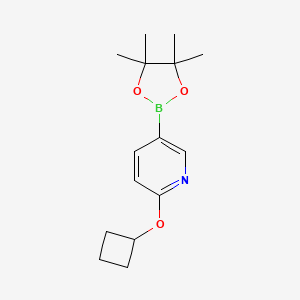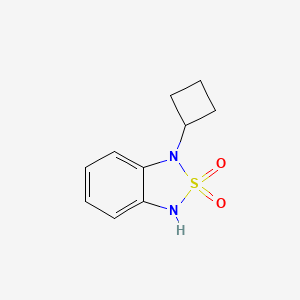![molecular formula C10H11N3O B3012223 N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1223636-27-8](/img/structure/B3012223.png)
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is a chemical compound with the CAS Number: 1223636-27-8 . It has a molecular weight of 189.22 . This compound has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridine-2-carboxamide derivatives have been designed and synthesized . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for “N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is 1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14) . The structure of this compound has been characterized using standard spectroscopic techniques such as 1H-NMR, 13C-NMR, elemental analyses, and mass spectrometry .Chemical Reactions Analysis
The compounds of the series SM-IMP-01-SM-IMP-13 have HOMO/LUMO gaps within 4.43-4.69 eV, whereas the compounds of the DA-01-DA-05 series have smaller values of the HOMO/LUMO gaps, 3.24-4.17 eV . The compound SM-IMP-02 is the most reactive compound in the imidazo[1,2-a]pyridine carboxamide series .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” include a molecular weight of 189.22 . The compound SM-IMP-02, a derivative of imidazo[1,2-a]pyridine-2-carboxamide, has the lowest value of the global hardness and the highest value of the global softness, 2.215 and 0.226 eV, respectively .Scientific Research Applications
Antituberculosis Agents
Tuberculosis (TB) remains a global health challenge, and the development of new drugs is crucial. Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Notably, some derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have explored their structure–activity relationship, mode of action, and scaffold hopping strategies .
Antiulcer Properties
Certain substituted imidazo[1,2-a]pyridines have been investigated for their antiulcer activity. Although more research is needed, these compounds show potential in managing gastric ulcers .
Antibacterial Activity
Imidazo[1,2-a]pyridines have been synthesized and tested for antibacterial properties. Their efficacy against various bacterial strains makes them interesting candidates for further study .
Antimicrobial Effects
Researchers have explored the antimicrobial potential of imidazo[1,2-a]pyridines. These compounds exhibit inhibitory effects against a range of microorganisms, including bacteria and fungi .
Antifungal Agents
Some imidazo[1,2-a]pyridine derivatives demonstrate antifungal activity. Investigations have focused on their efficacy against fungal pathogens, making them relevant in the field of mycology .
Antiviral Applications
While more research is needed, imidazo[1,2-a]pyridines have shown promise as antiviral agents. Their potential lies in inhibiting viral replication or entry, making them an area of interest for virology research .
Mechanism of Action
Target of Action
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide primarily targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex) . This complex is a critical component of mycobacterial energy metabolism .
Mode of Action
The compound interacts with its target, the QcrB subunit, and inhibits the function of the bc1 complex . This inhibition disrupts the energy metabolism of the mycobacteria, leading to its death .
Biochemical Pathways
The bc1 complex, which is inhibited by N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide, is a part of the electron transport chain in mycobacteria . By inhibiting this complex, the compound disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This results in energy depletion and oxidative stress, which are lethal to the bacteria .
Pharmacokinetics
Pharmacokinetic analysis of a similar compound, ND-09759, showed that at a dosage of 30 mg/kg mouse body weight, it gave a maximum serum drug concentration (Cmax) of 2.9 µg/ml and a half-life of 20.1 h
Result of Action
The result of the compound’s action is a significant decrease in the burden of Mycobacterium tuberculosis in the lungs and spleens of infected mice . This antibiotic activity was found to be equivalent to isoniazid (INH) and rifampicin (RMP), two first-line anti-TB drugs .
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds have potential for future research and development in the field of medicinal chemistry, particularly as anti-tuberculosis agents .
properties
IUPAC Name |
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQJZVOGKLNBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)
![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)



![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)


